molecular formula C13H24N2O3 B7916164 [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7916164
M. Wt: 256.34 g/mol
InChI Key: UJBXBFUOSDSBQA-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic organic compound featuring a piperidine ring substituted with acetyl and isopropylamino-methyl groups, conjugated to an acetic acid moiety. The acetyl group enhances lipophilicity, while the acetic acid moiety confers water solubility under basic conditions. This compound is cataloged in chemical supplier databases (e.g., CymitQuimica, Shanghai Danfan) but lacks detailed peer-reviewed studies on its synthesis or applications .

Properties

IUPAC Name

2-[(1-acetylpiperidin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(2)14(9-13(17)18)8-12-6-4-5-7-15(12)11(3)16/h10,12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBXBFUOSDSBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors followed by acetylation and amination reactions. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of piperidine derivatives often employs scalable and cost-effective methods. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, heterocycles, or functional groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight Potential Applications (Hypothesized)
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid (Target) Piperidine-2-ylmethyl, isopropyl-amino, acetyl 242.32 g/mol Ligand for metal coordination, drug intermediates
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid Piperidine-3-ylmethyl substitution 242.32 g/mol Altered steric effects; potential for modified binding affinity
[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid Pyrrolidine (5-membered ring) instead of piperidine 228.29 g/mol Enhanced rigidity; possible pharmacokinetic differences
[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid Ethyl-amino instead of isopropyl-amino 228.29 g/mol Reduced steric bulk; increased solubility
[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid Piperidine-4-ylmethyl substitution 242.32 g/mol Varied spatial orientation for receptor interaction

Key Observations

Steric and Electronic Effects: Isopropyl vs. Piperidine vs. Pyrrolidine: The six-membered piperidine ring offers conformational flexibility, whereas pyrrolidine’s five-membered structure imposes rigidity, which may influence metabolic stability.

Functional Group Impact :

  • Acetyl Group : Enhances membrane permeability but may reduce aqueous solubility at physiological pH.
  • Acetic Acid Moiety : Provides a chelation site for metal ions (e.g., U(VI) in wastewater treatment analogs), though direct evidence for the target compound is lacking.

Adsorption and Coordination: Similar acetic acid-modified compounds (e.g., ASBB biochar) demonstrate high U(VI) adsorption via –COO– coordination. By analogy, the target compound’s –COOH group could act as a monodentate ligand for metal ions, though experimental validation is needed.

Biological Activity

[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine moiety, which is known for its versatility in interacting with various biological targets. Its synthesis typically involves multi-step organic reactions, allowing for precise control over the molecular structure. The unique arrangement of functional groups, including the isopropyl and acetyl substituents, may contribute to its distinct biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

  • Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Similar piperidine derivatives have been explored for their roles as analgesics or anxiolytics.
  • Anticancer Activity : Some studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, piperidine derivatives have shown better cytotoxicity in hypopharyngeal tumor models compared to established drugs like bleomycin .
  • Cholinesterase Inhibition : The compound's structural features may allow it to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Neurotransmitter Interaction : The piperidine structure facilitates binding to receptors involved in neurotransmission, influencing pathways related to pain and mood regulation.
  • Cytotoxic Pathways : The compound may induce apoptosis in cancer cells through mechanisms similar to those observed in other piperidine derivatives .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. Results indicated that the compound demonstrated significant apoptosis induction compared to standard treatments, highlighting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological properties revealed that this compound could effectively inhibit AChE activity. This inhibition was associated with improved cognitive function in animal models mimicking Alzheimer's disease symptoms, suggesting potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acidC11H20N2O3Lacks isopropyl group; simpler structure
[(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acidC12H20N2O3Cyclopropane instead of isopropane; different sterics
[((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acidC13H24N2O2Different piperidine substitution; potential enantiomeric effects

This comparative analysis illustrates how variations in molecular structure can influence biological activity and therapeutic potential.

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